
1'-Hydroxy Bilastine
Eigenschaften
CAS-Nummer |
1638785-23-5 |
---|---|
Molekularformel |
C₂₈H₃₇N₃O₄ |
Molekulargewicht |
479.61 |
Synonyme |
4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-α,α-dimethyl-benzeneacetic Acid |
Herkunft des Produkts |
United States |
Beschreibung
Overview of Bilastine (B1667067) Biotransformation Profiles in Non-Human Biological Systems
Preclinical studies in various animal models are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. In the case of Bilastine, investigations in species such as rats, dogs, and mice have been conducted to establish its pharmacokinetic properties before human trials.
Research indicates that Bilastine undergoes minimal metabolism across all species investigated, including rats and dogs. hres.caportico.orgresearchgate.netresearchgate.net The majority of the administered dose is eliminated as the unchanged parent drug, primarily through feces and to a lesser extent, urine. portico.orgeuropeanreview.org For instance, following oral administration to rats and dogs, 7-12% and 4-6% of the dose was recovered in urine, respectively, with the remainder found in feces. hres.ca
Despite the low metabolic rate, studies using radiolabeled [¹⁴C]-Bilastine in rats revealed that the highest concentrations of radioactivity were found in the liver and kidneys. portico.orghres.ca This points to these organs as the primary sites for the limited biotransformation and subsequent excretion that does occur. While significant metabolism is absent, the liver's role in processing the compound, however minor, can lead to the formation of metabolites. Studies in rat, dog, and human hepatocytes confirmed that no metabolism of [¹⁴C]-Bilastine was observed in vitro. portico.orgresearchgate.net This suggests that the metabolic processes are very limited in scope.
Species | Bioavailability | Protein Binding | Key Excretion Route | Metabolism Profile | Reference |
---|---|---|---|---|---|
Rat | 25-61% | Data not specified | Primarily feces, some urine | Minimal; largely excreted unchanged | hres.caportico.orgtorrentpharma.com |
Dog | 42-69% | Data not specified | Primarily feces, some urine | Minimal; largely excreted unchanged | hres.caportico.org |
Mouse | Data not specified | Data not specified | Data not specified | Minimal metabolism | portico.org |
Identification of 1'-Hydroxy Bilastine as a Metabolite and Process-Related Impurity
Within the pharmaceutical landscape, impurities in an active pharmaceutical ingredient (API) can arise from various sources, including the manufacturing process (process-related impurities) or from the degradation or metabolism of the drug substance. This compound has been identified as a notable impurity related to Bilastine. chemicalbook.com
This compound is recognized as a "Bilastine Hydroxy Impurity," indicating its structural relationship to the parent drug through the addition of a hydroxyl group. chemicalbook.comveeprho.com Such hydroxylated derivatives are common products of Phase I metabolic reactions, catalyzed by enzymes such as the cytochrome P450 (CYP) system. Although Bilastine does not significantly interact with or get metabolized by CYP isoenzymes, the formation of a hydroxylated metabolite in trace amounts is mechanistically plausible. hres.caresearchgate.neteuropeanreview.org
Furthermore, this compound is also considered a potential process-related impurity, meaning it could be formed during the chemical synthesis of Bilastine. x-mol.netresearchgate.net The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH). x-mol.net
Identifier | Information | Reference |
---|---|---|
Chemical Name | 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-hydroxyethyl)phenyl)-2-methylpropanoic acid | synzeal.comcleanchemlab.com |
Synonyms | Bilastine Hydroxy Impurity, Erastin impurity 3, Bilastine Impurity 5 | chemicalbook.comveeprho.com |
CAS Number | 1638785-23-5 | synzeal.comcleanchemlab.compharmaffiliates.com |
Molecular Formula | C28H37N3O4 | synzeal.compharmaffiliates.com |
Molecular Weight | 479.62 g/mol | pharmaffiliates.com |
Structural Elucidation Methodologies Applied to this compound
The definitive identification and characterization of a chemical substance like this compound rely on a suite of advanced analytical techniques. The structural elucidation process confirms the molecular structure, ensuring that the impurity standard is correctly identified for use in quality control and analytical method development.
Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) is a cornerstone for this purpose.
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate the impurity from the parent drug and other related substances. researchgate.netrjptonline.org
Mass Spectrometry (MS) , particularly tandem MS (MS/MS), provides crucial information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula (C₂₈H₃₇N₃O₄). nih.govomchemlabs.inacs.org The fragmentation pattern observed in the MS/MS spectrum helps to piece together the molecule's structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for unambiguous structural elucidation.
¹H NMR (Proton NMR) provides detailed information about the number and types of hydrogen atoms in the molecule and their chemical environment. This would confirm the presence of the newly introduced hydroxyl group and its position on the ethyl side chain.
¹³C NMR (Carbon-13 NMR) reveals the types of carbon atoms present in the structure. The spectrum of this compound would show a signal corresponding to the carbon atom bearing the hydroxyl group, distinguishing it from the parent Bilastine structure. acs.orgacs.org
Together, these methods provide a comprehensive characterization of this compound, confirming its identity as 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-hydroxyethyl)phenyl)-2-methylpropanoic acid. synzeal.comcleanchemlab.com
Enzymatic and Biochemical Pathways of Formation
Theoretical Considerations for Hydroxylation Reactions in Xenobiotic Metabolism
The metabolism of foreign compounds, or xenobiotics, is a fundamental biological process that facilitates their elimination from the body. openaccessjournals.com This process is typically divided into two phases. Phase I reactions introduce or expose functional groups (like hydroxyl, -OH) on the xenobiotic molecule, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase their water solubility for excretion. openaccessjournals.commhmedical.com
Hydroxylation is the most common Phase I reaction, primarily catalyzed by a superfamily of enzymes known as Cytochrome P450 (CYP). mhmedical.com These enzymes are monooxygenases located mainly in the liver. openaccessjournals.commhmedical.com The reaction involves the insertion of one atom of molecular oxygen into a substrate, creating a hydroxylated metabolite, while the other oxygen atom is reduced to water. This process is crucial for detoxifying many drugs, but can also lead to the formation of active or even toxic metabolites. mhmedical.com
Investigation of Cytochrome P450 (CYP) and Non-CYP Mediated Formation of 1'-Hydroxy Bilastine (B1667067)
Despite the theoretical importance of hydroxylation, extensive investigations into Bilastine's metabolism reveal it deviates significantly from this common pathway. Preclinical and clinical studies have consistently shown that Bilastine undergoes minimal metabolism in humans and various animal species. nih.govresearchgate.net Consequently, the formation of hydroxylated derivatives such as 1'-Hydroxy Bilastine via these pathways is exceptionally low.
In vitro studies using human-derived systems are crucial for identifying the specific CYP isoenzymes responsible for a drug's metabolism. However, in the case of Bilastine, these assays have primarily demonstrated a lack of significant interaction.
Studies conducted with human liver microsomes and specific CYP isoenzymes (including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) showed that Bilastine does not act as a significant inhibitor or inducer of this system. researchgate.netportico.orgnih.gov The enzymatic activities of these isoenzymes remained close to 100% even in the presence of Bilastine, indicating a very low potential for CYP-mediated metabolism. researchgate.net This lack of interaction with the CYP450 system is a key characteristic of Bilastine, suggesting that the formation of this compound through this primary metabolic route is negligible. nih.govnih.govdrugbank.comresearchgate.net
CYP Isoenzyme | Interaction Type Investigated | Observed Result | Reference |
---|---|---|---|
CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4 | Inhibition | Minimal inhibition; enzymatic activities remained near 100% | researchgate.net |
CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2E1, 3A4 | Induction | No induction; enzymatic activities close to control values | researchgate.net |
Evaluation of Specific Isoenzyme Involvement through In Vitro Enzyme Assays
Characterization of Metabolic Pathways in Preclinical Models and Isolated Biological Systems
To further understand the metabolic fate of Bilastine, studies have been conducted in isolated biological systems and preclinical animal models. These investigations corroborate the findings from specific enzyme assays, pointing to an absence of significant biotransformation.
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs, and are a standard in vitro tool for studying hepatic metabolism.
When Bilastine was incubated with human liver microsomes, the degree of metabolism was found to be minimal, measured at just 0.46% (± 6.87%). researchgate.net Further studies using cryopreserved human hepatocytes, which represent a more complete model of liver metabolism, also demonstrated very little biotransformation. After one and four hours of incubation, the metabolism of Bilastine was only 1.77% and 5.09%, respectively, and importantly, no metabolites were detected. researchgate.net These results strongly suggest that the liver has a very limited capacity to generate hydroxylated metabolites like this compound from the parent drug. researchgate.net
Biological System | Incubation Conditions | Extent of Bilastine Metabolism | Metabolites Detected | Reference |
---|---|---|---|---|
Human Liver Microsomes | 20 µM Bilastine | 0.46% ± 6.87% | Not specified, minimal overall | researchgate.net |
Human Cryopreserved Hepatocytes | 1 hour incubation | 1.77% | None | researchgate.net |
Human Cryopreserved Hepatocytes | 4 hour incubation | 5.09% | None | researchgate.net |
Comparing metabolic pathways across different species is essential in preclinical drug development. A wide array of experiments has demonstrated that Bilastine undergoes minimal metabolism across all species tested, including rats, dogs, and humans. nih.govresearchgate.net This low metabolic profile is consistent across species.
Synthetic Strategies and Chemical Derivatization for Research Purposes
Laboratory-Scale Synthesis Approaches for 1'-Hydroxy Bilastine (B1667067)
The de novo synthesis of 1'-Hydroxy Bilastine in a laboratory setting is not typically achieved by the direct hydroxylation of Bilastine. Instead, it relies on a convergent strategy where key precursors containing the required hydroxyl functionality are synthesized first and then coupled together.
Targeted Synthetic Routes for Hydroxylated Analogues
The synthesis of this compound can be strategically adapted from established routes for Bilastine. The core concept involves the coupling of two main fragments: the benzimidazole-piperidine core and a phenylpropanoic acid side-chain that already features the characteristic 1'-hydroxy group.
A plausible synthetic pathway begins with a suitable precursor for the hydroxylated side-chain, such as 2-(4-(1-hydroxyethyl)phenyl)-2-methylpropionic acid or its corresponding ester. This intermediate can be prepared from 4-halogenated phenyl-2-methyl propionic acid derivatives through steps involving alkylation, hydrolysis, and reduction. The hydroxyl group can be introduced via the reduction of a corresponding ketone precursor, for example, using a reducing agent like sodium borohydride (B1222165).
The second key intermediate is the benzimidazole-piperidine moiety, specifically 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. The final step involves the N-alkylation of this benzimidazole-piperidine core with an activated form of the hydroxylated side-chain. For instance, the hydroxylated phenylpropanoic acid can be converted into a derivative with a good leaving group (e.g., a tosylate or mesylate) to facilitate the coupling reaction. The final synthetic step often involves the hydrolysis of an ester protecting group under basic conditions (e.g., using sodium hydroxide (B78521) in an alcohol solvent) to yield the final this compound carboxylic acid.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and ensuring the high purity of the final this compound product, which is essential for its use as an analytical standard. Key parameters that are manipulated are based on established protocols for Bilastine and related compounds.
The crucial coupling step between the benzimidazole-piperidine core and the side-chain is typically optimized by adjusting the base, solvent, temperature, and stoichiometry. For similar alkylation reactions in Bilastine synthesis, bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are used in polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like methanol (B129727). The reaction temperature is often elevated (e.g., reflux) to drive the reaction to completion.
Purification techniques are paramount for isolating this compound from starting materials and side-products. Methods such as column chromatography and recrystallization are employed. The choice of solvent for recrystallization is critical; various solvents and solvent mixtures, including alcohols (methanol, isopropanol), chlorinated solvents (dichloromethane), and esters (ethyl acetate), have been used to produce different crystalline forms of Bilastine, a practice that can be extended to its hydroxylated metabolite.
Below is a table summarizing key optimization parameters for analogous synthetic steps.
Parameter | Condition | Rationale & Expected Outcome | Source(s) |
Base | Na₂CO₃, K₂CO₃, NaH | Acts as a proton scavenger to facilitate nucleophilic attack. Choice impacts reaction rate and side-product formation. | |
Solvent | Methanol, DMF, Toluene, Dichloromethane | Solvent polarity affects reactant solubility and reaction kinetics. Aprotic polar solvents often enhance alkylation efficiency. | |
Temperature | 25°C to 100°C (Reflux) | Higher temperatures increase reaction rates but can also lead to degradation or side reactions. Optimal temperature balances rate and purity. | |
Stoichiometry | Slight excess of alkylating agent | Using a 1.1–1.2:1 molar ratio of the alkylating agent to the amine can maximize conversion while minimizing di-alkylation byproducts. | |
Purification | Column Chromatography, Recrystallization | Essential for removing unreacted precursors and impurities. Recrystallization can yield high-purity crystalline material suitable for use as a reference standard. |
Synthesis of Labeled this compound for Mechanistic Investigations
Isotopically labeled compounds are indispensable tools for quantitative analysis in bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS/MS), and for investigating metabolic pathways. The synthesis of labeled this compound, for example with Deuterium (B1214612) (D, ²H) or Carbon-13 (¹³C), involves incorporating the isotope at a specific, stable position within the molecule.
A common strategy is to use a labeled precursor during the synthesis. For instance, to produce a deuterated version, a starting material containing deuterium atoms can be used. Bilastine-d6, a stable isotope-labeled internal standard, is available and used in pharmacokinetic studies. A similar approach can be applied to synthesize labeled this compound. This could involve using deuterated reagents, such as deuterated sodium borohydride (NaBD₄) for the reduction of the ketone precursor to introduce a deuterium atom at the 1'-position, or using precursors where non-exchangeable ring protons have been replaced with deuterium.
Another approach is the catalytic dehalotritiation of a halogenated precursor to introduce tritium (B154650) (³H), a method successfully used for other antihistamines. This would involve synthesizing a bromo- or iodo-analogue of a this compound precursor and then replacing the halogen with tritium gas in the presence of a palladium catalyst.
Preparation of Derivative Compounds for Advanced Spectroscopic Analysis
While standard spectroscopic methods like NMR and IR are used for routine characterization, the preparation of specific derivatives of this compound can be necessary for more advanced analytical techniques, such as X-ray crystallography.
To facilitate single-crystal X-ray diffraction (SCXRD), which provides definitive structural elucidation in the solid state, this compound can be converted into a salt or a co-crystal. This is often necessary because the parent molecule may not readily form single crystals of sufficient quality. The formation of salts by reacting the carboxylic acid moiety of this compound with a suitable base, or the hydroxyl group with an acid, can yield crystalline material. Studies on Bilastine have shown the formation of various polymorphic and solvated crystal forms, which were analyzed using techniques including Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Similar principles can be applied to its hydroxylated metabolite to obtain crystals for structural analysis.
For other analytical purposes, such as enhancing volatility for gas chromatography-mass spectrometry (GC-MS), both the carboxylic acid and the hydroxyl group can be derivatized, for example, through esterification and silylation, respectively.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Isolation
Chromatography is the cornerstone for isolating 1'-Hydroxy Bilastine (B1667067) from Bilastine and other potential impurities or metabolites. Given the structural similarities, achieving adequate resolution is critical for accurate quantification and subsequent characterization.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is the most widely used technique for the analysis of Bilastine and its related compounds, including 1'-Hydroxy Bilastine. Method development for this compound is directly informed by the established methods for Bilastine due to their similar physicochemical properties. rjptonline.org
The separation is typically achieved on a C18 stationary phase, which provides effective retention for the relatively nonpolar core structure of the molecule. rjptonline.orgajpaonline.comresearchgate.net The mobile phase generally consists of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netijlpr.com The pH of the aqueous phase is a critical parameter, often adjusted with formic acid or a buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to ensure consistent ionization of the carboxylic acid and amine functionalities, thereby achieving sharp, symmetrical peaks. rjptonline.orgresearchgate.netresearchgate.net
Detection is commonly performed using a Photodiode Array (PDA) or a standard UV-Vis detector, with wavelengths typically set between 275 nm and 282 nm, where the benzimidazole (B57391) chromophore exhibits strong absorbance. rjptonline.orgresearchgate.netresearchgate.net The introduction of the hydroxyl group in this compound makes it slightly more polar than the parent compound, which would typically result in a shorter retention time under identical reverse-phase conditions. Gradient elution is often employed to effectively separate the parent drug from its more polar metabolites and other impurities within a reasonable analysis time. researchgate.netsci-hub.se
Parameter | Typical Conditions for Related Bilastine Analysis |
Chromatographic Mode | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Stationary Phase (Column) | Octadecylsilane (C18), e.g., 150 mm x 4.6 mm, 5 µm particle size rjptonline.orgresearchgate.net |
Mobile Phase | A: Aqueous buffer (e.g., 10 mM Ammonium Acetate, Formic Acid, or Phosphate Buffer) rjptonline.orgresearchgate.netresearchgate.net B: Organic Modifier (Acetonitrile or Methanol) rjptonline.orgresearchgate.net |
Elution Mode | Isocratic or Gradient researchgate.netresearchgate.net |
Flow Rate | 0.8 - 1.0 mL/min rjptonline.orgresearchgate.net |
Detection | UV/PDA at ~275-282 nm rjptonline.orgresearchgate.net |
Column Temperature | Ambient to 35°C semanticscholar.org |
This table presents typical parameters used in the analysis of Bilastine, which serve as a foundation for developing methods specific to this compound.
Gas Chromatography (GC) is generally not the preferred method for the analysis of this compound. The compound's high molecular weight, low volatility, and the presence of polar functional groups (a carboxylic acid, a tertiary amine, and two hydroxyl groups) make it thermally labile and unsuitable for direct GC analysis.
For GC analysis to be feasible, a derivatization step would be mandatory. nih.gov This process involves chemically modifying the polar functional groups to increase the analyte's volatility and thermal stability. Common derivatization strategies would include:
Esterification: The carboxylic acid group would be converted to a more volatile ester (e.g., a methyl or ethyl ester).
Silylation: The hydroxyl groups and the carboxylic acid group could be converted to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers/esters using reagents like BSTFA or MTBSTFA.
While derivatization followed by GC-MS analysis is a powerful technique for many metabolites, the multi-step sample preparation is more complex and time-consuming compared to direct analysis by LC-MS, making the latter the overwhelmingly favored approach. amazonaws.com
High-Performance Liquid Chromatography (HPLC) Method Development
Mass Spectrometry (MS) Characterization for Identification and Structural Confirmation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for the structural confirmation of this compound. It provides molecular weight information and detailed structural insights through fragmentation analysis.
Tandem mass spectrometry (MS/MS) is used to establish the structure of metabolites by fragmenting the protonated molecular ion ([M+H]⁺) and analyzing the resulting product ions. For this compound, the expected [M+H]⁺ ion would be at a mass-to-charge ratio (m/z) of approximately 480.28. lgcstandards.com
The fragmentation pattern can be predicted based on the known fragmentation of Bilastine (m/z 464.3). semanticscholar.org The core fragmentation pathways would remain similar, involving cleavages around the piperidine (B6355638) ring and the benzimidazole moiety. The presence of the 1'-hydroxy group introduces new characteristic fragmentation, most notably a neutral loss of water (H₂O, 18 Da), which would be a key diagnostic difference from Bilastine.
Ion Type | Predicted m/z | Description of Fragment |
Precursor Ion | 480.3 | [M+H]⁺ of this compound |
Product Ion | 462.3 | [M+H - H₂O]⁺, Loss of water from the hydroxyl group |
Product Ion | 434.3 | [M+H - COOH - H]⁺, Loss of the carboxylic acid group |
Product Ion | 257.2 | Fragment containing the piperidinyl-benzimidazole moiety (Similar to Bilastine) |
Product Ion | 185.1 | Further fragmentation of the benzimidazole portion |
This table outlines the predicted m/z values for the precursor and major product ions of this compound in a positive ion ESI-MS/MS experiment, based on the principles of mass spectral fragmentation.
High-Resolution Mass Spectrometry, often performed on Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, provides highly accurate mass measurements, enabling the determination of the elemental composition of the metabolite. researchgate.netoup.com For this compound (C₂₈H₃₇N₃O₄), the theoretical exact mass of the protonated molecule [M+H]⁺ is 479.27841 Da. lookchem.com
HRMS is crucial for confirming the identity of the metabolite and differentiating it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). The high mass accuracy (typically below 5 ppm) allows for the unambiguous confirmation of the addition of one oxygen atom to the Bilastine structure. Studies on Bilastine degradation and related substances frequently employ LC-Q-TOF-MS/MS to identify and characterize unknown products, a technique directly applicable to this compound. researchgate.netsci-hub.seresearchgate.net
Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of organic molecules, including metabolites like this compound. While commercial suppliers of this compound reference standards provide a Certificate of Analysis (CoA) confirming the structure with ¹H NMR, ¹³C NMR, and other data, detailed spectral assignments are not widely published in scientific literature. daicelpharmastandards.com
The ¹H NMR spectrum of this compound would show characteristic signals that distinguish it from Bilastine. The most significant difference would be observed in the signals corresponding to the ethyl bridge connecting the phenyl and piperidine rings.
In Bilastine, this bridge is a -CH₂-CH₂- group, showing two distinct triplet signals in the ¹H NMR spectrum. chemicalbook.com
In this compound, this bridge becomes a -CH(OH)-CH₂- group. The signal for the two protons on the carbon adjacent to the phenyl ring would be replaced by a signal for a single methine proton (-CH(OH)-), which would likely appear as a doublet of doublets or a triplet. The chemical shift of this proton and the adjacent methylene (B1212753) protons would be significantly different from those in the parent Bilastine molecule due to the electronic effect of the hydroxyl group.
Confirmation of the structure is achieved by analyzing the chemical shifts, coupling constants, and through-space correlations from 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Proton (¹H) NMR and Carbon-¹³C (¹³C) NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of chemical compounds, including drug metabolites like this compound. daicelpharmastandards.com The technique relies on the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, making it a definitive method for identification. nih.gov Certificates of analysis for this compound reference standards confirm that its structure is verified using ¹H NMR and ¹³C NMR, alongside mass spectrometry. daicelpharmastandards.comcleanchemlab.com
Proton (¹H) NMR Analysis: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the context of this compound, ¹H NMR is crucial for confirming the introduction of a hydroxyl (-OH) group. The key diagnostic signal would be the resonance of the proton on the carbon bearing the new hydroxyl group (the 1'-position). This proton would appear as a distinct multiplet, with a chemical shift and coupling pattern that confirms its location and stereochemistry.
Carbon-¹³C (¹³C) NMR Analysis: While ¹H NMR looks at the protons, ¹³C NMR provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shift of these signals is highly sensitive to the local electronic environment. The most significant change in the ¹³C NMR spectrum compared to the parent drug, Bilastine, would be the downfield shift of the carbon atom at the 1'-position due to the deshielding effect of the attached oxygen atom. This provides conclusive evidence of hydroxylation at that specific site. nih.gov Companies that synthesize Bilastine impurities provide comprehensive characterization data, including ¹H NMR and ¹³C NMR, to validate the structure of metabolites like this compound. daicelpharmastandards.com
Table 1: Key NMR Signals for Structural Confirmation of this compound Note: The chemical shift values (δ) are illustrative and may vary based on the solvent and experimental conditions.
Technique | Key Structural Feature | Expected Observation | Significance |
---|---|---|---|
¹H NMR | Proton at the 1'-position (CH-OH) | A distinct multiplet signal in the 4.5-5.5 ppm range. | Confirms the presence and location of the newly introduced hydroxyl group. |
¹H NMR | Protons adjacent to the 1'-position | Altered chemical shifts and coupling patterns compared to Bilastine. | Provides corroborating evidence for the position of hydroxylation. |
¹³C NMR | Carbon at the 1'-position (C-OH) | A signal shifted downfield (e.g., 70-80 ppm) compared to the corresponding CH₂ group in Bilastine. | Directly confirms the hydroxylation at the 1'-carbon of the ethyl side chain. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
For complex molecules, one-dimensional NMR spectra can suffer from signal overlap, making unambiguous assignment difficult. nih.gov Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between nuclei and enabling the complete assembly of the molecular structure. nih.gov
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the proton at the 1'-position and the protons on the adjacent methylene group of the ethyl side chain, definitively confirming the connectivity. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This powerful technique would be used to create a "fingerprint" of every C-H bond in this compound. It would unequivocally link the proton signal of the 1'-methine group to the corresponding 1'-carbon signal observed in the ¹³C NMR spectrum. nih.govnih.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). This is crucial for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the protons of the phenyl ring to the 1'-carbon, and from the 1'-proton to the carbons of the phenyl ring, thereby cementing the location of the hydroxyethyl (B10761427) group on the phenyl ring. nih.gov
Table 2: Application of 2D-NMR Techniques for this compound
2D-NMR Technique | Type of Correlation | Information Gained for this compound |
---|---|---|
COSY | ¹H to adjacent ¹H | Confirms the proton connectivity within the ethoxyethyl and hydroxyethyl side chains. |
HSQC | ¹H to its directly bonded ¹³C | Unambiguously assigns each proton signal to its corresponding carbon signal. |
| HMBC | ¹H to ¹³C over 2-3 bonds | Establishes the connectivity between molecular fragments, such as linking the piperidine ring to the hydroxyethylphenyl moiety. |
Hyphenated Techniques for Comprehensive Metabolite Profiling
While NMR is unmatched for structural elucidation, it has relatively lower sensitivity compared to mass spectrometry-based methods. For quantitative analysis and detection in complex biological matrices like plasma or urine, hyphenated techniques that couple a separation method with a sensitive detector are the methods of choice. nih.gov
LC-MS/MS Methodologies
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples due to its exceptional sensitivity and selectivity. nih.govnih.gov Validated LC-MS/MS methods are routinely used for the analysis of Bilastine and its related substances. sci-hub.seresearchgate.net
The methodology involves two key steps:
Liquid Chromatography (LC): A sample extract is injected into an HPLC or UPLC system. A specialized column (e.g., a reversed-phase C18 column) separates this compound from the parent drug (Bilastine) and other endogenous components of the biological matrix based on their physicochemical properties. nih.govsci-hub.se
Tandem Mass Spectrometry (MS/MS): As the separated compounds exit the LC column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. In MS/MS, a specific parent ion corresponding to the molecular weight of this compound (m/z 479.6) is selected. daicelpharmastandards.com This parent ion is then fragmented, and a specific, stable fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and minimizes interference, allowing for accurate quantification even at very low concentrations. researchgate.net
Table 3: Illustrative LC-MS/MS Method Parameters for this compound
Parameter | Description |
---|---|
Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) |
Column | Reversed-phase C18 (e.g., Waters XBridge, Inertsil ODS) nih.govsci-hub.se |
Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) nih.govsci-hub.se |
Ionization Source | Electrospray Ionization (ESI), positive mode |
Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF |
Parent Ion (Q1) | [M+H]⁺ = m/z 480.3 |
Fragment Ion (Q3) | A specific, stable fragment ion unique to this compound |
| Mode | Multiple Reaction Monitoring (MRM) |
GC-MS for Volatile Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for the analysis of volatile and thermally stable compounds. While this compound itself is a large, polar, and non-volatile molecule, GC-MS can be employed for its analysis after a chemical modification step known as derivatization.
Derivatization converts polar functional groups (like the carboxylic acid and hydroxyl groups in this compound) into less polar, more volatile, and more thermally stable derivatives. A common approach is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups.
The analytical process would involve:
Extraction: Isolating the metabolite from the biological matrix.
Derivatization: Reacting the dried extract with a silylating agent to create the volatile TMS-derivative of this compound.
GC-MS Analysis: Injecting the derivatized sample into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are fragmented and detected, providing a characteristic mass spectrum that can be used for identification and quantification.
Although less direct than LC-MS/MS for this specific compound, GC-MS can provide complementary information and is a cornerstone of broader metabolite profiling studies. mdpi.com
Table 4: Hypothetical GC-MS Analysis Workflow for this compound
Step | Procedure | Purpose |
---|---|---|
1. Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Isolate and purify the metabolite from the biological sample. |
2. Derivatization | Reaction with a silylating agent (e.g., BSTFA with TMCS) | Increase volatility and thermal stability by converting -OH and -COOH groups to -OTMS and -COOTMS groups. |
3. GC Separation | Separation on a non-polar capillary column (e.g., DB-5ms) | Separate the derivatized metabolite from other derivatized compounds in the sample. |
| 4. MS Detection | Electron Ionization (EI) followed by mass analysis | Generate a reproducible fragmentation pattern (mass spectrum) for structural confirmation and quantification. |
Role in Pharmaceutical Impurity Profiling and Reference Material Development
Importance of Metabolite Standards in Drug Discovery and Development
Key reasons for the importance of metabolite standards include:
Understanding Drug Metabolism: The analysis of drug metabolites is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. alwsci.com This knowledge is vital for optimizing dosing regimens and ensuring therapeutic efficacy. alwsci.com
Identification and Quantification: Metabolite standards are used as comparators in analytical techniques like chromatography to qualitatively identify and quantitatively measure metabolites in biological samples such as blood and urine. alfa-chemistry.comalwsci.com This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. alwsci.com
Safety Assessment: The identification and characterization of significant metabolites are required to assess their potential pharmacological activity and toxicity. Some metabolites may be pharmacologically active and contribute to the drug's therapeutic effect or adverse reactions.
New Drug Discovery: The investigation of drug metabolites can be a source for the discovery of new drugs. alfa-chemistry.com Sometimes, a metabolite may possess higher pharmacological activity or more favorable pharmacokinetic properties than the parent drug. alfa-chemistry.com
Regulatory Compliance: Regulatory bodies like the US Food and Drug Administration (FDA) have guidelines regarding the safety testing of drug metabolites. dergipark.org.tr The synthesis and availability of metabolite standards are necessary to meet these regulatory requirements. dergipark.org.tr
The process of bringing a new chemical entity to market is long and expensive, and a critical step is the identification and characterization of all significant metabolites. High-purity, well-characterized drug metabolite standards are required for bioanalytical studies to understand the distribution of the drug in the body.
Application of 1'-Hydroxy Bilastine (B1667067) as an Analytical Reference Standard
1'-Hydroxy Bilastine is a metabolite and impurity of Bilastine. synzeal.comcleanchemlab.com As such, it is utilized as an analytical reference standard in the pharmaceutical industry. synzeal.comcleanchemlab.comaxios-research.com Its primary applications are in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) or during the commercial production of Bilastine. synzeal.comcleanchemlab.comaquigenbio.com
The use of this compound as a reference standard allows for:
The accurate identification and quantification of this specific impurity in Bilastine drug substance and drug products.
The development and validation of analytical methods capable of separating and quantifying this compound from Bilastine and other related impurities. aquigenbio.comsynzeal.com
Ensuring that the levels of this impurity are within the acceptable limits set by regulatory authorities.
Table 1: Chemical and Physical Properties of this compound
Property | Value |
---|---|
Chemical Name | 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-hydroxyethyl)phenyl)-2-methylpropanoic acid |
CAS Number | 1638785-23-5 |
Molecular Formula | C₂₈H₃₇N₃O₄ |
Molecular Weight | 479.62 g/mol |
Data sourced from multiple chemical suppliers and databases. synzeal.comcleanchemlab.comaxios-research.comhtsbiopharma.com
Reference materials, such as this compound, must undergo a rigorous qualification and certification process to be suitable for their intended use in pharmaceutical analysis. This process ensures the identity, purity, and potency of the standard.
The qualification of a reference material typically involves:
Comprehensive Characterization: The chemical structure of the compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). dergipark.org.tr
Purity Determination: The purity of the reference standard is determined using chromatographic methods like High-Performance Liquid Chromatography (HPLC). dergipark.org.tr
Certification: A Certificate of Analysis (CoA) is issued for the reference standard, which provides detailed information about its identity, purity, and other relevant properties. synzeal.comsynzeal.com This certificate confirms that the material is suitable for its intended analytical purpose. scribd.com
Traceability: The certified value of the reference material is often traceable to national or international standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). synzeal.comaxios-research.comscribd.com This traceability is established through an unbroken chain of comparisons. scribd.com
Manufacturers of reference standards often operate under quality systems such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for testing and calibration laboratories. scribd.comlgcstandards.com This ensures the quality and reliability of the supplied standards. This compound reference standards are typically supplied with a comprehensive Certificate of Analysis and analytical data to comply with regulatory guidelines. synzeal.comcleanchemlab.comsynzeal.com
The development of robust and reliable analytical methods for the assay of the parent compound, Bilastine, is essential for quality control. These methods must be able to accurately quantify Bilastine and separate it from any impurities, including this compound.
The availability of the this compound reference standard is crucial for:
Method Specificity/Selectivity: During method development, the reference standard is used to demonstrate that the analytical method can distinguish between Bilastine and this compound. researchgate.net This is a critical aspect of method validation as per ICH guidelines. ajrconline.orgajrconline.org
Peak Identification: In chromatographic methods, the retention time of the this compound reference standard is used to identify the corresponding impurity peak in the chromatogram of a Bilastine sample.
Method Validation: The reference standard is used in various validation parameters, such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) for the impurity. ajrconline.orgajrconline.org
Several analytical methods, including spectrophotometric and HPLC methods, have been developed and validated for the estimation of Bilastine in bulk and pharmaceutical dosage forms. ajrconline.orgresearchgate.netijpsr.com The use of impurity standards like this compound is integral to ensuring these methods are stability-indicating and can accurately assess the purity of the drug product.
Qualification and Certification of Reference Materials
Implications for Metabolite-Driven Drug Discovery and Structure-Activity Relationship (SAR) Studies
While the primary role of this compound is as a reference standard for impurity profiling, the study of metabolites can sometimes have broader implications for drug discovery. Metabolite-based drug discovery involves investigating the pharmacological activity of metabolites, which can sometimes lead to the development of new drugs with improved properties. alfa-chemistry.com
Theoretical Frameworks and Computational Chemistry Approaches
Computational chemistry provides powerful theoretical frameworks to investigate the properties and transformations of molecules, offering insights that complement experimental research. For pharmaceutical compounds like Bilastine (B1667067) and its metabolites, these in silico methods are invaluable for predicting metabolic fate, understanding enzyme-ligand interactions, and assessing molecular stability and reactivity. This section explores the theoretical application of these computational approaches to the study of 1'-Hydroxy Bilastine.
Future Research Directions and Methodological Advances
Development of Novel Analytical Strategies for Low-Abundance Metabolites
The primary obstacle in studying 1'-Hydroxy Bilastine (B1667067) is its anticipated low concentration in biological matrices. Overcoming this requires analytical methods that surpass the capabilities of conventional techniques.
Key Research Objectives:
Enhanced Sensitivity and Selectivity: Developing methods to detect and accurately quantify trace levels of 1'-Hydroxy Bilastine.
Comprehensive Structural Elucidation: Confirming the metabolite's structure directly from complex biological samples.
Methodological Approaches:
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a cornerstone for analyzing low-abundance metabolites. oup.com Techniques like tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) can provide detailed structural information, aiding in the unequivocal identification of this compound even at sub-microgram levels. researchgate.net
Improved Sample Preparation: Innovations in sample preparation are critical for enriching low-abundance analytes while removing interfering matrix components. Strategies include:
Solid-Phase Microextraction (SPME): This technique can offer better sensitivity for low-abundance species by reducing matrix suppression effects. oup.com
Molecularly Imprinted Polymers (MIPs): Creating MIPs specifically designed to selectively bind this compound could enable highly efficient extraction and concentration from complex mixtures like plasma or urine. oup.com
Hyphenated Techniques: The integration of multiple analytical technologies, such as LC-MS-SPE-NMR (Liquid Chromatography-Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance), represents a powerful, albeit complex, approach. researchgate.net This combination allows for the separation and initial identification by LC-MS, followed by purification via SPE and definitive structural elucidation by NMR, which is invaluable when dealing with novel or poorly characterized metabolites. researchgate.net
Analytical Technique | Application for this compound | Potential Advantages |
LC-HRMS/MS | Primary tool for detection and quantification in biological fluids. | High sensitivity, high selectivity, provides fragmentation data for structural confirmation. |
SPME | Pre-concentration of the metabolite from plasma or urine. | Reduces matrix effects, enhances detection of trace analytes. oup.com |
MIPs | Highly selective extraction and purification. | Superior cleanup and concentration compared to generic methods. oup.com |
LC-MS-SPE-NMR | Definitive structural elucidation of the metabolite. | Provides unambiguous structural information without the need for large-scale isolation. researchgate.net |
Advanced In Vitro Model Systems for Metabolite Formation Studies
Traditional in vitro systems, such as 2D cell cultures and liver microsomes, may not fully recapitulate the complex environment of human physiology, potentially limiting their ability to produce minor metabolites. Advanced models offer a more physiologically relevant context.
Key Research Objectives:
Identify Enzymes Responsible for Formation: Pinpoint the specific cytochrome P450 (CYP) isoenzymes or other enzymes involved in the hydroxylation of bilastine.
Recreate In Vivo-like Metabolism: Develop models that more accurately predict the low-level formation of this compound.
Methodological Approaches:
Three-Dimensional (3D) Spheroid Cultures: 3D cultures of primary human hepatocytes (PHH) more closely mimic the in vivo liver environment in terms of cell-cell interactions, gene expression, and metabolic function compared to 2D monolayers. uu.se These models are better suited for long-term studies and can provide a more accurate picture of the formation of low-turnover metabolites.
Organ-on-a-Chip (OOC) Models: Microfluidic devices, often termed "organs-on-a-chip," represent the next frontier. nih.gov A "liver-on-a-chip" can integrate different liver cell types (hepatocytes, stellate cells, endothelial cells) under continuous perfusion, simulating the liver microenvironment with high fidelity. mdpi.com These systems are ideal for studying the metabolism of drugs and the formation of minor metabolites under dynamic, more realistic conditions. nih.govmdpi.com
Human Intestinal Models: Given that a significant portion of bilastine is excreted in feces, investigating its potential for intestinal metabolism is warranted. nih.gov Advanced in vitro models of the human intestine, such as 3D enteroid models or gut-on-a-chip systems, could be used to study pre-systemic metabolism and the potential role of intestinal enzymes in the formation of this compound. diva-portal.org
In Vitro Model | Application for this compound Formation | Potential Advantages |
3D Hepatocyte Spheroids | Long-term culture to study low-turnover metabolic pathways. | More physiologically relevant than 2D cultures; maintained metabolic activity. uu.se |
Liver-on-a-Chip | Dynamic study of metabolite formation with multiple cell types. | Mimics in vivo microenvironment, allows for perfusion and interaction studies. nih.govmdpi.com |
3D Enteroid Models | Investigation of potential intestinal metabolism. | Recapitulates the cellular complexity and function of the intestinal epithelium. diva-portal.org |
Chemoinformatic and Bioinformatics Integration for Metabolite Pathway Mapping
Computational tools can play a crucial role in predicting and understanding the metabolic fate of drugs, even for minor pathways.
Key Research Objectives:
Predict Potential Metabolic Pathways: Identify all theoretically possible metabolites of bilastine, including hydroxylated derivatives.
Contextualize Metabolite Formation: Integrate metabolomic data with other 'omic' datasets to understand the biological significance of the metabolic pathway.
Methodological Approaches:
Metabolite Prediction Software: Utilize software that predicts the products of drug metabolism based on known biotransformation rules and enzymatic reactions. This can help to confirm that this compound is a likely, albeit minor, product and may suggest other potential metabolites.
Reverse Pathway Engineering: This approach combines chemoinformatics and bioinformatics to predict the "missing links" between a known metabolite and its precursor. plos.org It can be used to propose plausible enzymatic reactions leading from bilastine to this compound.
Pathway Analysis and Enrichment: Once identified, metabolomic data can be mapped onto known biochemical pathways using databases like KEGG. oup.com While the direct pathway for bilastine metabolism is minimal, this analysis can help to understand any downstream effects or interactions with endogenous metabolic networks. oup.com
Exploration of Stereoselective Formation of this compound (if chiral center exists)
The chemical structure of this compound, specifically 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-hydroxy ethyl)phenyl)-2-methylpropanoic acid, indicates the presence of a chiral center at the carbon atom bearing the newly introduced hydroxyl group. synzeal.comclearsynth.com Drug-metabolizing enzymes often exhibit stereoselectivity, meaning they may preferentially produce one enantiomer over the other.
Key Research Objectives:
Determine Enantiomeric Ratio: Quantify the relative amounts of the different stereoisomers of this compound produced in vitro and potentially in vivo.
Identify Stereoselective Enzymes: Determine which specific enzymes are responsible for the preferential formation of one enantiomer.
Methodological Approaches:
Chiral Chromatography: The development of a stereoselective chromatographic method, likely using a chiral stationary phase (CSP) in either LC or GC, is essential. This will allow for the separation and individual quantification of the enantiomers of this compound.
Incubation with Recombinant Enzymes: Incubating bilastine with a panel of individual, recombinant drug-metabolizing enzymes (e.g., various CYP isoforms) and then analyzing the product mixture with the developed chiral assay can identify the specific enzymes responsible for stereoselective hydroxylation.
Stereoselective Antibodies: In a more exploratory approach, the development of antibodies that can selectively bind to one enantiomer of the metabolite could be pursued for analytical or separation purposes. nih.gov
Q & A
Basic Research Questions
Q. How can researchers design a stability-indicating assay for 1'-Hydroxy Bilastine to ensure robustness in varying experimental conditions?
- Methodological Answer : Utilize an Analytical Quality by Design (AQbD) framework to identify critical method parameters (e.g., mobile phase composition, pH, column temperature). Implement a Design of Experiments (DoE) approach, such as factorial designs, to assess interactions between variables and optimize conditions. Validate the method per ICH guidelines, including specificity, linearity, and precision testing .
Q. What experimental parameters are essential for validating a reverse-phase HPLC method for quantifying this compound in pharmacokinetic studies?
- Methodological Answer : Key parameters include:
- Chromatographic conditions : C18 column, UV detection at λmax (~230 nm), and mobile phase (e.g., acetonitrile:phosphate buffer).
- Validation metrics : Linearity (r² ≥ 0.998), accuracy (recovery 98–102%), precision (RSD < 2%), and sensitivity (LOD/LOQ ≤ 10 ng/mL).
Cross-validate using spiked plasma samples to confirm matrix compatibility .
Q. How should researchers address conflicting solubility data for this compound across different solvent systems?
- Methodological Answer : Conduct a solvent screening study using UV spectrophotometry to measure solubility in polar (e.g., water, methanol) and nonpolar solvents (e.g., chloroform). Apply molecular dynamic simulations to correlate solubility with solvent polarity indices. Reconcile discrepancies by standardizing temperature/pH conditions and reporting deviations in Supporting Information .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported pharmacokinetic profiles of this compound between in vitro and in vivo models?
- Methodological Answer :
- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte or microsomal assays to assess metabolic stability and compare with plasma concentration-time curves from animal studies.
- Compartmental modeling : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to identify interspecies scaling factors or saturable transport mechanisms.
- Bias control : Ensure blinding in animal trials and validate assays against certified reference standards (e.g., Bilastine D4) .
Q. How can researchers optimize hydrophilic interaction liquid chromatography (HILIC) for separating this compound from its degradation impurities?
- Methodological Answer :
- Column selection : Use a silica-based HILIC column with a high organic mobile phase (e.g., 85% acetonitrile).
- Gradient elution : Adjust buffer concentration (ammonium formate, pH 3.0) to resolve polar impurities.
- Forced degradation studies : Expose the compound to heat, light, and oxidative stress to generate impurities, then validate peak purity via photodiode array detection .
Q. What computational and experimental approaches are recommended to elucidate the metabolic pathways of this compound in human liver microsomes?
- Methodological Answer :
- LC-MS/MS metabolomics : Identify phase I/II metabolites using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with synthetic standards.
- Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic contributions.
- Docking studies : Model interactions between this compound and CYP450 active sites using AutoDock Vina .
Methodological Guidance for Data Analysis
Q. How should researchers statistically harmonize variability in inter-laboratory validation data for this compound assays?
- Methodological Answer : Apply consensus-based standardization :
- Collaborative trials : Use ANOVA to assess between-lab variance and establish acceptance criteria (e.g., Horwitz Ratio ≤ 2).
- Reference materials : Certify a shared lot of this compound (e.g., USP-grade) to calibrate instruments across labs.
- Metadata reporting : Document deviations in column age, detector sensitivity, and ambient conditions in Supporting Information .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.